molecular formula C13H12BrNO2S B7868453 4-[(3-Bromophenyl)methanesulfonyl]aniline

4-[(3-Bromophenyl)methanesulfonyl]aniline

Cat. No.: B7868453
M. Wt: 326.21 g/mol
InChI Key: DCOGBZRGNXBOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-Bromophenyl)methanesulfonyl]aniline is an organic compound that features a bromophenyl group attached to a methanesulfonyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromophenyl)methanesulfonyl]aniline typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the para position.

    Sulfonylation: The brominated aniline is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the methanesulfonyl group.

    Coupling Reaction: The final step involves coupling the brominated sulfonylated intermediate with a suitable aryl halide under palladium-catalyzed conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromophenyl)methanesulfonyl]aniline can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of a base and a solvent like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-[(3-Bromophenyl)methanesulfonyl]aniline has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-[(3-Bromophenyl)methanesulfonyl]aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenyl methyl sulfone: Similar in structure but lacks the aniline moiety.

    4-[(4-Bromophenyl)methanesulfonyl]aniline: Similar but with the bromine atom in a different position.

    4-[(3-Chlorophenyl)methanesulfonyl]aniline: Similar but with a chlorine atom instead of bromine.

Uniqueness

4-[(3-Bromophenyl)methanesulfonyl]aniline is unique due to the specific positioning of the bromine atom and the combination of the methanesulfonyl and aniline groups. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-11-3-1-2-10(8-11)9-18(16,17)13-6-4-12(15)5-7-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOGBZRGNXBOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.